Paxillin -

Paxillin

Catalog Number: EVT-1542906
CAS Number:
Molecular Formula: C27H33NO4
Molecular Weight: 435.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Paxillin is a signal transducing adaptor protein that localizes to FOCAL ADHESIONS via its four LIM domains. It undergoes PHOSPHORYLATION in response to integrin-mediated CELL ADHESION, and interacts with a variety of proteins including VINCULIN; FOCAL ADHESION KINASE; PROTO-ONCOGENE PROTEIN PP60(C-SRC); and PROTO-ONCOGENE PROTEIN C-CRK.
Source and Classification

Paxillin is found in various organisms, including humans, where it is encoded by the PXN gene. It is classified as a cytoskeletal protein and a component of focal adhesion complexes. The protein's expression is ubiquitous across tissues but is particularly prominent in cells that undergo dynamic changes in adhesion, such as fibroblasts and epithelial cells .

Synthesis Analysis

Methods of Synthesis

Paxillin can be synthesized using recombinant DNA technology. The process typically involves cloning the PXN gene into an expression vector, followed by transformation into a suitable host organism (often Escherichia coli or mammalian cells). The expressed protein can then be purified using techniques such as affinity chromatography or size-exclusion chromatography.

Technical Details:

  1. Cloning: The PXN gene is amplified using polymerase chain reaction (PCR) and inserted into a plasmid vector.
  2. Expression: The plasmid is introduced into bacterial or mammalian cells for protein expression.
  3. Purification: Techniques like nickel affinity chromatography exploit histidine tags for purification, followed by dialysis to remove imidazole .
Molecular Structure Analysis

Structure

Paxillin consists of several functional domains:

  • LIM Domains: Four LIM domains that facilitate protein-protein interactions.
  • LD Motifs: Multiple LD motifs that interact with various signaling proteins.

Data

The molecular weight of paxillin is approximately 68 kDa. Its structure allows it to undergo conformational changes that are essential for its role in focal adhesion dynamics and signal transduction .

Chemical Reactions Analysis

Reactions

Paxillin undergoes post-translational modifications, particularly phosphorylation, which significantly affects its function:

  • Phosphorylation Sites: Key phosphorylation occurs at serine and tyrosine residues (e.g., Ser-272, Tyr-31), which modulate its interactions with other proteins and influence cellular processes such as migration and adhesion .

Technical Details:

  1. Kinase Activity: Specific kinases (e.g., Polo-like kinase 1) phosphorylate paxillin at designated sites during cell signaling events.
  2. Dephosphorylation: Phosphatases can reverse these modifications, thus regulating paxillin's activity dynamically .
Mechanism of Action

Process

Paxillin acts as a scaffold at focal adhesions:

  1. Binding to Integrins: It binds to integrin cytoplasmic tails upon cell adhesion.
  2. Recruitment of Signaling Molecules: Paxillin recruits various signaling proteins (e.g., focal adhesion kinase) through its LD motifs.
  3. Signal Transduction: This recruitment initiates downstream signaling pathways that regulate cytoskeletal dynamics and cell motility .

Data

The phosphorylation state of paxillin influences its ability to interact with other proteins, thereby modulating cellular responses to mechanical stress and biochemical signals .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 68 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications.

Chemical Properties

Paxillin is soluble in aqueous solutions and exhibits stability under physiological conditions. Its interaction with other proteins is often mediated through non-covalent interactions such as hydrogen bonds and hydrophobic interactions.

Relevant data include:

  • pH Stability Range: Typically stable between pH 6-8.
  • Thermal Stability: Maintains structural integrity up to 50°C under non-denaturing conditions .
Applications

Scientific Uses

Paxillin has several applications in biomedical research:

  • Cell Migration Studies: Used to investigate mechanisms underlying cell motility in cancer metastasis.
  • Focal Adhesion Dynamics: Studied for its role in the assembly and disassembly of focal adhesions during cellular responses to external stimuli.
  • Signal Transduction Research: Investigated as a key player in various signaling pathways related to growth factor responses and mechanotransduction .
Structural Characterization of Paxillin

Molecular Architecture of Paxillin Protein

Paxillin is a multidomain scaffold protein central to focal adhesion (FA) dynamics, featuring distinct structural regions that mediate protein-protein interactions. Its N-terminal region contains leucine-aspartate (LD) motifs and proline-rich sequences, while the C-terminus harbors four LIM domains that coordinate zinc ions for structural stability [6] [9].

LIM Domain Organization and Zinc Finger Motifs

The four LIM domains (LIM1–LIM4) form tandem zinc fingers, each binding two Zn²⁺ ions via conserved cysteine/histidine residues (consensus: C-X₂-C-X₁₇₋₁₉-H-X₂-C-X₂-C-X₂-C-X₁₆₋₂₁-C-X₂₋₃-H/D) [6] [10]. These domains adopt a globular structure with two zinc fingers stacked around a hydrophobic core, creating interaction surfaces for binding partners [9]. LIM domains exhibit hierarchical roles in FA targeting:

  • LIM3 is indispensable for FA localization, acting as the primary integrin-binding module [9].
  • LIM4 positions paxillin proximal to the plasma membrane, orienting the protein for β₃-integrin engagement [9].
  • LIM1/LIM2 mediate talin binding but require correct spatial arrangement by LIM3 for functionality [9].

Table 1: LIM Domain Functions in Paxillin

DomainKey Interaction PartnersFunctional Role
LIM1Talin, α-ActininActin cytoskeleton linkage
LIM2Talin, FAKMechanosensing
LIM3β-integrin cytoplasmic tailsPrimary FA targeting
LIM4Membrane phospholipidsPlasma membrane orientation

Leucine-Aspartate (LD) Motifs and Proline-Rich Regions

Five conserved LD motifs (LD1–LD5) populate the N-terminus with the consensus sequence LDXLLXXL [7]. These motifs serve as docking sites for signaling and structural proteins:

  • LD1/LD2/LD4: Exhibit highest affinity for partners like vinculin, FAK, and α-parvin. LD1 binds α-parvin with a KD of 27 µM, while LD4 binds at 73 µM [1] [3].
  • LD3/LD5: Weaker interaction hubs implicated in regulatory feedback [7].Notably, α-parvin’s calponin homology domain (CH2) binds LD motifs bidirectionally, enabling versatile complex assembly [3]. Adjacent proline-rich regions (e.g., residues 150–200 in human paxillin) recruit SH3-domain proteins like Crk and PIX, linking integrin signaling to cytoskeletal remodeling [4] [7].

Table 2: LD Motif Binding Partners

MotifKey PartnersBiological Function
LD1α-Parvin, FAKFocal adhesion assembly
LD2Vinculin, TalinForce transduction
LD4ILK, Focal Adhesion KinaseIntegrin activation

Isoform Diversity and Alternative Splicing Variants

Paxillin isoforms arise from alternative splicing and gene duplication:

  • In teleost fish (e.g., zebrafish), whole-genome duplication generated pxna and pxnb genes. Pxnb contains a unique 625-amino acid insert between LD4 and LD5, absent in mammals [4].
  • Pxnb-ins: An isoform expressed during embryogenesis with uncharacterized regulatory roles [4].
  • Mammals express tissue-specific isoforms like Hic-5 (smooth muscle-enriched) and leupaxin (hematopoietic cells), sharing LD/LIM architectures but differing in N-terminal sequences [4] [6].

Table 3: Paxillin Isoforms Across Species

IsoformSpeciesStructural Features
Paxillin-aTeleost fishLacks large insert; resembles mammalian
Paxillin-b (ins)Teleost fish625-aa insert between LD4-LD5
Hic-5MammalsAdditional LD motifs, stress-responsive
LeupaxinMammalsTruncated N-terminus, lymphoid expression

Evolutionary Conservation Across Species

Vertebrate vs. Invertebrate Orthologs

Paxillin’s domain architecture is conserved from invertebrates to vertebrates, but gene diversification varies:

  • Drosophila melanogaster: The ortholog Dpax features four LIM domains and LD-like motifs. It localizes to muscle attachment sites and regulates heart development via tinman expression [2].
  • Basal chordates (e.g., Ciona intestinalis): Exhibit promoter DNA methylation patterns divergent from vertebrates, yet paxillin’s LD/LIM domains remain conserved [8].
  • Teleost fish: Retain duplicated pxn genes post whole-genome duplication, while losing TGFβ1I1 (Hic-5 ortholog). Zebrafish leupaxin compensates via convergent LD motif evolution [4].

Structural Homology with Hic-5 and Leupaxin

The paxillin superfamily shares core domains but diverges in regulatory sequences:

  • Hic-5: Contains additional LD motifs and a nuclear export signal. Its LIM domains bind β-integrin tails similarly to paxillin but exhibit stress- and TGFβ-responsive expression [4] [6].
  • Leupaxin: Lacks N-terminal tyrosine phosphorylation sites. Its LIM domains recruit PYK2 in immune cells, highlighting functional divergence [4] [6].Notably, all vertebrate paxillin superfamily members (paxillin, Hic-5, leupaxin) retain four LIM domains with >75% sequence identity in zinc-coordinating residues [6].

Table 4: Evolutionary Conservation of Paxillin Domains

Domain/MotifInvertebratesVertebratesConservation Level
LD motifsDpax (Drosophila)Paxillin, Hic-5High (LD1–LD4 >90% identical)
LIM1–4Zyxin, PINCHAll superfamily membersZinc fingers 100% conserved
Proline-rich regionAbsentPaxillin-specificVertebrate innovation

Properties

Product Name

Paxillin

IUPAC Name

11-hydroxy-7-(2-hydroxypropan-2-yl)-1,2-dimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-9,16(24),17,19,21-pentaen-8-one

Molecular Formula

C27H33NO4

Molecular Weight

435.6 g/mol

InChI

InChI=1S/C27H33NO4/c1-24(2,30)23-20(29)14-18-21(32-23)10-11-25(3)26(4)15(9-12-27(18,25)31)13-17-16-7-5-6-8-19(16)28-22(17)26/h5-8,14-15,21,23,28,30-31H,9-13H2,1-4H3

InChI Key

ACNHBCIZLNNLRS-UHFFFAOYSA-N

SMILES

CC12CCC3C(=CC(=O)C(O3)C(C)(C)O)C1(CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)O

Synonyms

Paxillin

Canonical SMILES

CC12CCC3C(=CC(=O)C(O3)C(C)(C)O)C1(CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)O

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